molecular formula C10H6KNO2S B13665918 Potassium 5-phenylthiazole-2-carboxylate

Potassium 5-phenylthiazole-2-carboxylate

Cat. No.: B13665918
M. Wt: 243.33 g/mol
InChI Key: FVSCWGJIJDHFFT-UHFFFAOYSA-M
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Description

Potassium 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-phenylthiazole-2-carboxylate typically involves the reaction of 5-phenylthiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the potassium hydroxide, forming the potassium salt. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent like methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous Stirred Tank Reactors (CSTR): For continuous production.

    Purification Steps: Including crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-phenylthiazole-2-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the aromatic nature of the thiazole ring.

    Nucleophilic Substitution: At the C-2 position of the thiazole ring.

    Oxidation and Reduction: Depending on the reagents used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Halogenated derivatives.

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole compounds.

Scientific Research Applications

Potassium 5-phenylthiazole-2-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium 5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiazole-2-carboxylic Acid: The parent compound without the potassium salt.

    2-Phenylthiazole: Lacks the carboxylate group.

    Thiazole Derivatives: Various derivatives with different substituents on the thiazole ring.

Uniqueness

Potassium 5-phenylthiazole-2-carboxylate is unique due to the presence of both the phenyl group and the potassium carboxylate group. This combination can influence its solubility, reactivity, and biological activity, making it distinct from other thiazole derivatives.

Properties

Molecular Formula

C10H6KNO2S

Molecular Weight

243.33 g/mol

IUPAC Name

potassium;5-phenyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C10H7NO2S.K/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1

InChI Key

FVSCWGJIJDHFFT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[K+]

Origin of Product

United States

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